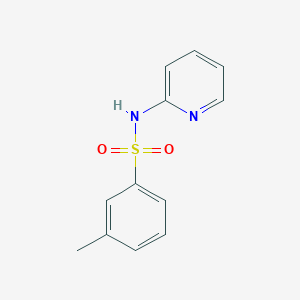
3-methyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBS is a sulfonamide derivative that exhibits a range of biological and pharmacological activities, making it a promising candidate for drug development and other research purposes.
Mecanismo De Acción
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biological activities, including inhibiting the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of gastric acid, reducing intraocular pressure, and inhibiting the growth of cancer cells. Additionally, 3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 3-methyl-N-(2-pyridinyl)benzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(2-pyridinyl)benzenesulfonamide, including further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammatory diseases. Additionally, there is potential for the development of new derivatives of 3-methyl-N-(2-pyridinyl)benzenesulfonamide with improved pharmacological properties. Overall, 3-methyl-N-(2-pyridinyl)benzenesulfonamide is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-pyridylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-(2-pyridinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
Nombre del producto |
3-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-4-6-11(9-10)17(15,16)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |
Clave InChI |
ZRZOLMFQFITNLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)




